molecular formula C20H21F3N2O3S B6571550 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide CAS No. 946336-45-4

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B6571550
CAS No.: 946336-45-4
M. Wt: 426.5 g/mol
InChI Key: ZFCRUAVOYNYTRA-UHFFFAOYSA-N
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Description

"N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide" is an intricate organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline

    • Reaction: : Quinoline undergoes hydrogenation followed by sulfonylation.

    • Conditions: : Hydrogenation using H₂ and Pd/C catalyst; sulfonylation with propane-1-sulfonyl chloride in the presence of a base like triethylamine.

  • Coupling with 3-(trifluoromethyl)benzoic acid

    • Reaction: : Amide bond formation via coupling of 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline with 3-(trifluoromethyl)benzoic acid.

    • Conditions: : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an aprotic solvent like dichloromethane.

Industrial Production Methods

The industrial synthesis follows the same synthetic route, with optimization for large-scale production:

  • Hydrogenation: : Conducted in continuous flow reactors to maximize yield.

  • Sulfonylation: : Performed in large batch reactors with strict temperature control to ensure uniform product quality.

  • Coupling Reaction: : Automated systems with precise addition of reagents to improve efficiency and reduce human error.

Chemical Reactions Analysis

  • Oxidation: : The tetrahydroquinoline can be oxidized to quinoline derivatives.

    • Reagents: : KMnO₄, H₂O₂.

    • Conditions: : Oxidizing agents at elevated temperatures.

    • Products: : Quinoline derivatives.

  • Reduction: : Reduction of the sulfonyl group.

    • Reagents: : LiAlH₄, NaBH₄.

    • Conditions: : Inert atmosphere, low temperature.

    • Products: : Propylamino derivatives.

  • Substitution: : Nucleophilic substitution on the benzamide moiety.

    • Reagents: : Nucleophiles such as amines.

    • Conditions: : Basic medium, moderate temperature.

    • Products: : Substituted benzamides.

Scientific Research Applications

This compound has diverse applications:

  • Chemistry: : As a building block in organic synthesis and catalyst development.

  • Biology: : Investigated for its binding affinity to specific proteins and enzymes.

  • Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.

  • Industry: : Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action often involves the interaction of its benzamide moiety with specific biological targets:

  • Molecular Targets: : Kinases, receptors, or enzymes.

  • Pathways: : Inhibition of enzymatic activity, modulation of receptor functions, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Compared to other sulfonyl-tetrahydroquinoline derivatives, "N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide" stands out for its trifluoromethylbenzamide group, which imparts unique physicochemical properties.

  • Similar Compounds

    • "N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide"

    • "N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(fluoromethyl)benzamide"

    • "N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(methyl)benzamide"

The presence of trifluoromethyl groups typically enhances the compound's metabolic stability and binding affinity to biological targets, making it a molecule of great interest in research.

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c1-2-11-29(27,28)25-10-4-6-14-13-17(8-9-18(14)25)24-19(26)15-5-3-7-16(12-15)20(21,22)23/h3,5,7-9,12-13H,2,4,6,10-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCRUAVOYNYTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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